Oxazolidine-2,4-dione vs. Thiazolidine-2,4-dione: Superior Antidiabetic Potency in Genetically Obese Mouse and Rat Models (Class-Level Evidence)
Across a series of matched 5-substituted 2,4-thia(oxa)zolidinedione pairs, the oxazolidine-2,4-diones consistently demonstrated glucose-lowering activity superior to the corresponding thiazolidine-2,4-diones in two diabetic animal models. The most potent oxazolidinedione enantiomer, (R)-(+)-64, achieved an ED₂₅ of 0.561 mg/kg/day in KKAʸ mice versus pioglitazone (a thiazolidinedione) at ED₂₅ = 6 mg/kg/day, representing an approximately 10.7-fold potency advantage [1]. This class-level trend supports the expectation that pyrrolidine-linked oxazolidine-2,4-diones bearing the target compound's scaffold may retain superior target engagement at PPARγ or related metabolic targets compared to analogous TZDs.
| Evidence Dimension | In vivo glucose-lowering potency (ED₂₅, mg/kg/day) |
|---|---|
| Target Compound Data | No direct data for CAS 2034360-37-5; class benchmark: (R)-(+)-64 oxazolidinedione ED₂₅ = 0.561 mg/kg/day (KKAʸ mice); ED₂₅ = 0.05 mg/kg/day (Wistar fatty rats) |
| Comparator Or Baseline | Pioglitazone (thiazolidinedione) ED₂₅ = 6 mg/kg/day (KKAʸ mice); ED₂₅ = 0.5 mg/kg/day (Wistar fatty rats) |
| Quantified Difference | Oxazolidinedione (R)-(+)-64: ~10.7-fold more potent than pioglitazone in KKAʸ mice; 10-fold more potent in Wistar fatty rats |
| Conditions | Genetically obese and diabetic KKAʸ mice and Wistar fatty rats; oral dosing; glucose-lowering measured as ED₂₅ |
Why This Matters
For procurement decisions in metabolic disease research, the oxazolidine-2,4-dione core provides a documented potency advantage over the thiazolidine-2,4-dione core, making the target compound's scaffold preferable to TZD analogs when PPARγ-mediated insulin sensitization is the screening objective.
- [1] Momose Y, et al. Novel 5-Substituted 2,4-Thiazolidinedione and 2,4-Oxazolidinedione Derivatives as Insulin Sensitizers with Antidiabetic Activities. J Med Chem. 2002;45(7):1518-1534. DOI: 10.1021/jm010490l. View Source
